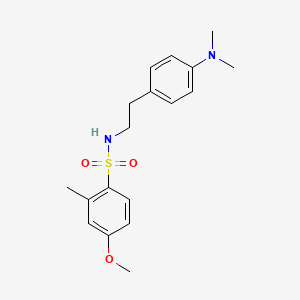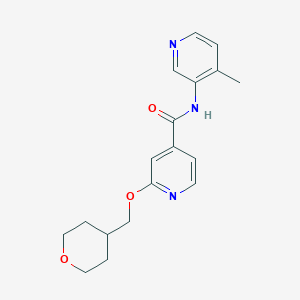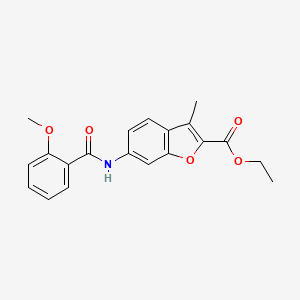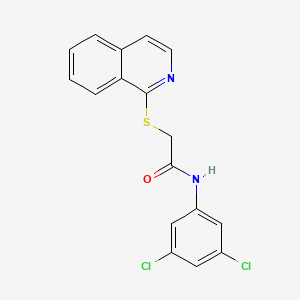
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide, commonly known as DIDS, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DIDS is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications in various fields of medicine.
Mechanism of Action
DIDS exerts its effects by inhibiting the activity of various ion transporters and channels. DIDS has been shown to inhibit the activity of chloride channels, Na+/H+ exchanger, and multidrug resistance protein, among others. DIDS binds to these proteins and prevents their normal function, leading to changes in cellular activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. In neuroscience, DIDS has been shown to increase the excitability of neurons by inhibiting the activity of chloride channels. In cardiology, DIDS has been shown to increase the intracellular pH of cardiac cells by inhibiting the activity of the Na+/H+ exchanger. In oncology, DIDS has been shown to increase the sensitivity of cancer cells to chemotherapy by inhibiting the activity of the multidrug resistance protein.
Advantages and Limitations for Lab Experiments
DIDS has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other compounds used in research. DIDS is also stable and has a long shelf life. However, DIDS has some limitations in lab experiments. It can be toxic to cells at high concentrations, and its effects can be difficult to interpret due to its broad range of biochemical and physiological effects.
Future Directions
There are several future directions for research on DIDS. One area of interest is the development of more selective inhibitors of specific ion transporters and channels. Another area of interest is the development of new therapeutic applications for DIDS, particularly in the fields of neuroscience, cardiology, and oncology. Finally, further research is needed to elucidate the mechanisms of action of DIDS and its effects on cellular activity.
Synthesis Methods
The synthesis of DIDS involves the reaction of 3,5-dichloroaniline with isoquinoline-1-thiol in the presence of acetic anhydride and triethylamine. The resulting product is then treated with chloroacetyl chloride to yield DIDS.
Scientific Research Applications
DIDS has been studied for its potential therapeutic applications in various fields of medicine, including neuroscience, cardiology, and oncology. In neuroscience, DIDS has been shown to inhibit the activity of chloride channels, which are involved in the regulation of neuronal excitability. In cardiology, DIDS has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. In oncology, DIDS has been shown to inhibit the activity of the multidrug resistance protein, which is involved in the resistance of cancer cells to chemotherapy.
properties
IUPAC Name |
N-(3,5-dichlorophenyl)-2-isoquinolin-1-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2OS/c18-12-7-13(19)9-14(8-12)21-16(22)10-23-17-15-4-2-1-3-11(15)5-6-20-17/h1-9H,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVHTDFLTCLZQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-2-(isoquinolin-1-ylsulfanyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2786227.png)
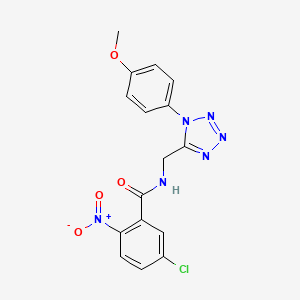
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2786234.png)
![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![5-Amino-1-(2-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyrazole-4-carbonitrile](/img/structure/B2786238.png)
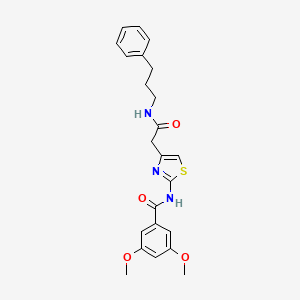
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
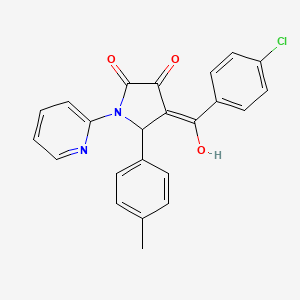
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B2786245.png)
